![molecular formula C40H74N2O2S2 B14646908 1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] CAS No. 52899-83-9](/img/structure/B14646908.png)
1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidine core and two octylthiirane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea. This reaction is often carried out under acidic conditions and can be catalyzed by various acids, such as oxalic acid .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] can undergo various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] involves its interaction with molecular targets and pathways within biological systems. The compound’s dihydropyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with enzymes and receptors involved in nucleotide metabolism. Additionally, the thiirane groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-hexadecanone): Similar structure but with hexadecanone groups instead of octylthiirane.
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-octanone): Similar structure but with octanone groups instead of octylthiirane.
Uniqueness: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is unique due to the presence of octylthiirane groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
52899-83-9 |
|---|---|
Molecular Formula |
C40H74N2O2S2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
8-(3-octylthiiran-2-yl)-1-[3-[8-(3-octylthiiran-2-yl)octanoyl]-1,3-diazinan-1-yl]octan-1-one |
InChI |
InChI=1S/C40H74N2O2S2/c1-3-5-7-9-13-19-26-35-37(45-35)28-21-15-11-17-23-30-39(43)41-32-25-33-42(34-41)40(44)31-24-18-12-16-22-29-38-36(46-38)27-20-14-10-8-6-4-2/h35-38H,3-34H2,1-2H3 |
InChI Key |
QRGLIZFNUZGDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N2CCCN(C2)C(=O)CCCCCCCC3C(S3)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


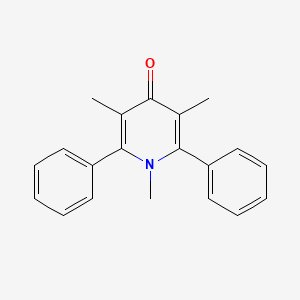
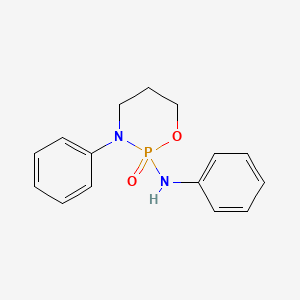
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

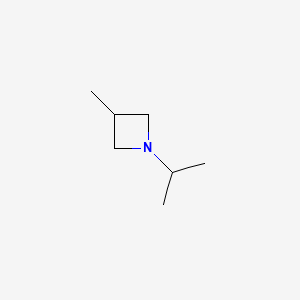
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
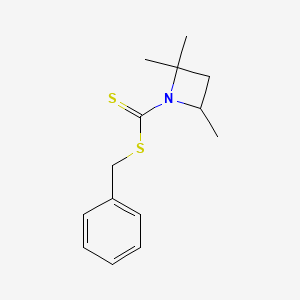
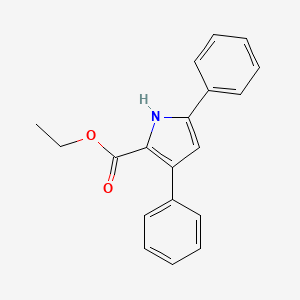

![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
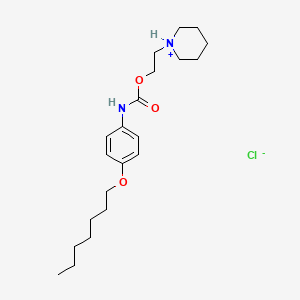

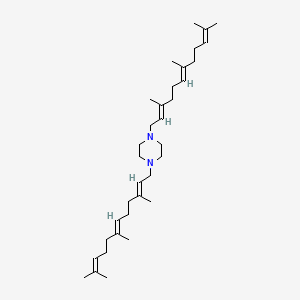
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
